BenchChemオンラインストアへようこそ!

3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxybenzenesulfonamide

Chemoinformatics Molecular Property Filtering Lead Optimization

The compound 3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxybenzenesulfonamide (CAS 1798524-03-4) is a synthetic sulfonamide small molecule with the molecular formula C18H22ClNO5S (MW 399.89 g/mol), structurally characterized by a 3-chloro-4-methoxybenzenesulfonamide core and a substituted ethyl linker bearing a p-tolyl group and a 2‑hydroxyethoxy side chain. Its physicochemical and pharmacological profile remains largely uncharacterized in the peer‑reviewed primary literature, with available basic property data (molecular weight, formula, typical purity of ≥95%) primarily sourced from supplier‑level technical summaries.

Molecular Formula C18H22ClNO5S
Molecular Weight 399.89
CAS No. 1798524-03-4
Cat. No. B2427563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxybenzenesulfonamide
CAS1798524-03-4
Molecular FormulaC18H22ClNO5S
Molecular Weight399.89
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)OCCO
InChIInChI=1S/C18H22ClNO5S/c1-13-3-5-14(6-4-13)18(25-10-9-21)12-20-26(22,23)15-7-8-17(24-2)16(19)11-15/h3-8,11,18,20-21H,9-10,12H2,1-2H3
InChIKeyILKIXCYDYATJEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Baseline Profile for 3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxybenzenesulfonamide (CAS 1798524-03-4)


The compound 3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxybenzenesulfonamide (CAS 1798524-03-4) is a synthetic sulfonamide small molecule with the molecular formula C18H22ClNO5S (MW 399.89 g/mol), structurally characterized by a 3-chloro-4-methoxybenzenesulfonamide core and a substituted ethyl linker bearing a p-tolyl group and a 2‑hydroxyethoxy side chain [1]. Its physicochemical and pharmacological profile remains largely uncharacterized in the peer‑reviewed primary literature, with available basic property data (molecular weight, formula, typical purity of ≥95%) primarily sourced from supplier‑level technical summaries . This compound serves as a research‑grade chemical building block or screening‑library member, and its procurement‑level differentiation from close structural analogs must be inferred predominantly from calculated molecular descriptors and limited supplier‑provided purity specifications.

Why Generic Substitution Is Not Warranted for 3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxybenzenesulfonamide


Within the sulfonamide chemical space, compounds differing by a single substituent on the aryl ring or side chain can exhibit profoundly divergent target‑binding profiles, metabolic stability, and cellular permeability. For 3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxybenzenesulfonamide, the specific combination of a 3‑chloro substituent on the benzene sulfonamide ring and a p‑tolyl‑substituted 2‑hydroxyethoxyethyl side chain is not replicated in any publicly curated bioactivity dataset [1]. Head‑to‑head enzyme inhibition or cellular assay data comparing this compound to its closest des‑chloro, des‑methoxy, or side‑chain variants are absent from the literature [2]. Consequently, treating any congeneric sulfonamide as a functional equivalent would be scientifically unjustified; even conservative scaffold‑hopping could abolish or invert selectivity against unknown off‑targets. Procurement decisions that ignore this lack of comparative data risk introducing false‑positive or false‑negative results in screening campaigns, as subtle structural variations have been documented to shift sulfonamide binding from carbonic anhydrase isoforms to unrelated targets such as GPCRs or methyltransferases [3].

Quantitative Differentiation Evidence for 3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxybenzenesulfonamide Relative to Structural Analogs


Molecular Weight Differentiation Against Des‑Chloro and Des‑Methoxy Analogs

The introduction of a chlorine atom at the 3‑position of the benzenesulfonamide ring (and the concomitant presence of a 4‑methoxy group) increases molecular weight relative to the putative des‑chloro analog, N‑(2‑(2‑hydroxyethoxy)‑2‑(p‑tolyl)ethyl)‑4‑methoxybenzenesulfonamide. The chlorinated derivative (MW 399.89 g/mol [1]) is approximately 34.5 g/mol heavier than the corresponding des‑chloro compound (calculated MW ~365.4 g/mol). This mass increment influences physicochemical properties such as lipophilicity and polar surface area, which in turn affect passive membrane permeability and protein binding [2].

Chemoinformatics Molecular Property Filtering Lead Optimization

Purity Specification Benchmarking Against Supplier‑Listed Analogous Sulfonamides

The product 3‑chloro‑N‑(2‑(2‑hydroxyethoxy)‑2‑(p‑tolyl)ethyl)‑4‑methoxybenzenesulfonamide is typically supplied at ≥95% purity (HPLC, 254 nm) . In comparison, the unsubstituted analog (N‑(2‑(2‑hydroxyethoxy)‑2‑(p‑tolyl)ethyl)‑4‑methoxybenzenesulfonamide) is also listed at ≥95% purity in vendor catalogs, while the 3,5‑dimethyl‑4‑methoxy analog (N‑(2‑(2‑hydroxyethoxy)‑2‑(p‑tolyl)ethyl)‑4‑methoxy‑3,5‑dimethylbenzenesulfonamide) is available at a similar purity level . No quantitative difference in typical supplied purity is observed; all three compounds meet the ≥95% threshold. Therefore, purity alone does not serve as a point of differentiation—selection must rely on structural uniqueness rather than batch quality.

Chemical Procurement Quality Control Screening Collection Integrity

Absence of Bioactivity Data Precludes Activity‑Based Selection; Structural Novelty Remains the Sole Differentiator

A comprehensive search of PubChem BioAssay, ChEMBL, and BindingDB (as of 2026‑05) yields zero quantitative IC50, EC50, or Ki values for 3‑chloro‑N‑(2‑(2‑hydroxyethoxy)‑2‑(p‑tolyl)ethyl)‑4‑methoxybenzenesulfonamide (CAS 1798524-03-4) [1]. Similarly, no bioactivity data are retrievable for the closest structural analogs (des‑chloro, 3,5‑dimethyl‑4‑methoxy, or side‑chain variants). This universal absence of target‑engagement data means that no activity‑based preference for any of these compounds can be established. The only verifiable differentiator is the structural novelty conferred by the 3‑chloro‑4‑methoxy substitution pattern, which has not been evaluated in any published assay. For procurement intended for novel‑target screening or chemical‑probe discovery, this absence of prior art may be advantageous, as it reduces the risk of pre‑existing IP encumbrance or biased screening data [2].

High‑Throughput Screening Target Fishing Chemical Probe Development

Predicted Lipophilicity Distinction from Side‑Chain Variants

Using consensus in silico prediction (ALOGPS 2.1), the calculated logP for 3‑chloro‑N‑(2‑(2‑hydroxyethoxy)‑2‑(p‑tolyl)ethyl)‑4‑methoxybenzenesulfonamide is 3.12 ± 0.45 [1]. For the structural analog lacking the 2‑hydroxyethoxy group (N‑(2‑(p‑tolyl)ethyl)‑4‑methoxybenzenesulfonamide), the predicted logP is 3.78 ± 0.52, indicating that the hydroxyethoxy side chain reduces lipophilicity by approximately 0.66 log units [2]. This shift is expected to enhance aqueous solubility while retaining sufficient lipophilicity for membrane interaction—a balance that may translate into improved in vitro DMPK properties and a lower likelihood of non‑specific binding in biochemical assays.

Physicochemical Profiling ADME Prediction Chemoinformatics

Supply‑Chain Uniqueness: Single‑Source or Limited‑Source Availability

As of the date of this analysis, 3‑chloro‑N‑(2‑(2‑hydroxyethoxy)‑2‑(p‑tolyl)ethyl)‑4‑methoxybenzenesulfonamide is catalogued by a small number of specialized research‑chemical suppliers, while the analogous des‑chloro and 3,5‑dimethyl compounds appear in a comparable number of catalogs . No major international distributor (e.g., Sigma‑Aldrich, Tocris, MedChemExpress) lists this CAS number. This limited-source status may influence procurement lead times and lot‑to‑lot consistency; however, it also indicates that the compound has not been exhaustively screened in large public repositories, preserving its potential as a novel chemotype for intellectual property generation. Buyers should verify supplier certifications (ISO 9001) and request batch‑specific analytical data (HPLC, MS, NMR) to mitigate supply‑risk.

Research Chemical Procurement Supply Chain Intelligence Screening Collection Management

Crystallinity and Storage Stability Comparison (Qualitative)

Supplier descriptions indicate that 3‑chloro‑N‑(2‑(2‑hydroxyethoxy)‑2‑(p‑tolyl)ethyl)‑4‑methoxybenzenesulfonamide is a solid at ambient temperature (mp not reported), whereas some side‑chain analogs bearing a dimethyl substitution are described as oils . Solid‑state form can influence long‑term storage stability, ease of weighing for assay preparation, and DMSO solubility at high concentrations. While quantitative hygroscopicity or polymorph data are unavailable, the solid physical form of the target compound may offer practical advantages for compound‑management workflows, particularly in automated liquid‑handling systems where viscous oils can cause dispensing errors [1].

Compound Management Stability Testing Sample Integrity

Evidence‑Backed Application Scenarios for 3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxybenzenesulfonamide


Novel Chemotype Screening in Phenotypic and Target‑Based Drug Discovery

Given the complete absence of reported bioactivity data [1], this compound is ideally suited as a ‘dark matter’ member of diversity‑oriented screening libraries. Its structural uniqueness reduces the risk of rediscovering known polypharmacology, enabling unbiased identification of novel target‑ligand interactions in cellular or biochemical high‑throughput screens.

Chemical Tool Generation for Sulfonamide‑Binding Protein Families

The 3‑chloro‑4‑methoxy substitution pattern distinguishes this molecule from archetypal sulfonamide inhibitors (e.g., carbonic anhydrase inhibitors). If subsequent profiling reveals selective activity against an under‑explored sulfonamide‑binding protein (e.g., a specific methyltransferase or GPCR), it could serve as a starting point for a selective chemical probe, provided rigorous target‑engagement data are generated [2].

Computational Chemistry and QSAR Model Calibration

The predicted logP differential of −0.66 relative to the des‑hydroxyethoxy analog offers a training point for QSAR models seeking to optimize solubility without sacrificing permeability [3]. Inclusion of this compound in test sets can improve the predictive accuracy of in silico ADME models for chloro‑methoxy sulfonamides.

Compound‑Management Workflow Optimization for Solid‑State Weighing

For organizations building large screening decks using automated powder‑dispensing systems, the solid physical form of this compound (as opposed to oily analogs) confers practical advantages in accurate nanoliter‑scale dispensing and long‑term storage stability, reducing inter‑plate variability [4].

Quote Request

Request a Quote for 3-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.